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Compound of Interest

Compound Name: Dihydroresveratrol 3-O-glucoside

Cat. No.: B598288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of resveratrol

glucosides in plants. It details the enzymatic reactions, genetic regulation, and signaling

pathways that govern the production of these valuable secondary metabolites. The content is

structured to serve as a comprehensive resource, featuring detailed experimental protocols,

quantitative data, and visual diagrams to facilitate a deeper understanding of this complex

biological process.

The Core Biosynthetic Pathway: From
Phenylalanine to Resveratrol Glucosides
The biosynthesis of resveratrol glucosides originates from the phenylpropanoid pathway, a

central route for the production of a wide array of plant secondary metabolites. The pathway

can be broadly divided into two main stages: the synthesis of the resveratrol aglycone and its

subsequent glycosylation.

The initial steps involve the conversion of the aromatic amino acid L-phenylalanine to p-

coumaroyl-CoA through a series of enzymatic reactions. This intermediate then serves as a

precursor for the formation of the stilbene backbone of resveratrol. The final step is the

attachment of a glucose moiety to the resveratrol molecule, a process catalyzed by UDP-

glycosyltransferases (UGTs), resulting in the formation of resveratrol glucosides, most

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b598288?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


commonly piceid (resveratrol-3-O-β-D-glucoside) and resveratroloside (resveratrol-4'-O-β-D-

glucoside).

Key Enzymes and Reactions
The biosynthesis of resveratrol glucosides is a multi-step process, each catalyzed by a specific

enzyme. The core enzymes involved are:

Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24): Initiates the phenylpropanoid pathway by

catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1]

Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91): A cytochrome P450 monooxygenase that

hydroxylates trans-cinnamic acid to p-coumaric acid.[1]

4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12): Activates p-coumaric acid by ligating it to

coenzyme A to form p-coumaroyl-CoA.[2]

Stilbene Synthase (STS; EC 2.3.1.95): The key enzyme of the stilbene pathway, which

catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of

malonyl-CoA to produce trans-resveratrol.[3]

UDP-Glycosyltransferases (UGTs; EC 2.4.1.-): A large family of enzymes that transfer a

glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor

molecule. In this context, UGTs are responsible for the glucosylation of resveratrol to form its

various glucoside derivatives.[4]
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Core biosynthesis pathway of resveratrol glucosides.

Quantitative Data on Enzyme Kinetics and
Metabolite Content
The efficiency of the resveratrol glucoside biosynthesis pathway is determined by the kinetic

properties of its enzymes and the resulting concentrations of intermediates and final products.

This section presents a compilation of quantitative data from various studies to provide a

comparative overview.

Enzyme Kinetic Parameters
The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial parameters

for understanding enzyme-substrate affinity and catalytic efficiency.
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Enzyme
Plant
Source

Substrate Km (µM) kcat (s-1)
kcat/Km
(M-1s-1)

Referenc
e

PAL

Lactuca

sativa

(Lettuce)

L-

Phenylalan

ine

42 - - [1]

Musa

cavendishii

(Banana)

L-

Phenylalan

ine

1450 - - [5]

C4H

Petroselinu

m crispum

(Parsley)

trans-

Cinnamic

acid

5 - -

4CL
Marchantia

paleacea

p-

Coumaric

acid

93.99 - 9.20 x 104 [6]

Marchantia

paleacea

Caffeic

acid
113.30 - - [6]

STS

Vitis

vinifera

(Grapevine

)

p-

Coumaroyl

-CoA

- - -

Polygonum

cuspidatum

p-

Coumaroyl

-CoA

- -

2.4x higher

than

VvSTS

[7]

UGT1A1

(Human)
- Resveratrol 149 - -

UGT1A9

(Human)
- Resveratrol 365 - - [8]

Rs89B1

(Radish)
- 3,4-DHBA 250 1.83 7320 [9]
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Note: "-" indicates data not available in the cited sources. The catalytic efficiency of PcPKS5 is

presented relative to VvSTS.

Resveratrol and Piceid Content in Grape Varieties
The concentration of resveratrol and its primary glucoside, piceid, varies significantly among

different grape varieties and is influenced by environmental conditions.

Grape Variety Tissue
trans-
Resveratrol
(µg/g FW)

trans-Piceid
(µg/g FW)

Reference

'Beifeng' (V.

thunbergii × V.

vinifera)

Leaf (60h post

UV-C)
~57 - [10]

'Monastrell' (V.

vinifera)
Wine -

82-91% of total

resveratrol
[11]

Italian Red

Varieties

(Average)

Skin 169 - [12]

Barbera, Schiava

gentile, Corvina,

Marzemino

Skin
2-3x higher than

average
- [13]

'Tonghua-3' (V.

amurensis)

Berry Skin (60h

post UV-C)
56.76 - [10]

Regulation of Resveratrol Glucoside Biosynthesis
The production of resveratrol glucosides is tightly regulated at the transcriptional level in

response to various developmental and environmental cues. Biotic stresses, such as pathogen

attack, and abiotic stresses, like ultraviolet (UV) radiation, are potent inducers of the pathway.

Signaling Pathways
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Upon perception of stress signals, a complex signaling cascade is initiated, leading to the

activation of transcription factors that regulate the expression of resveratrol biosynthesis genes.

Pathogen-Associated Molecular Patterns (PAMPs): Conserved molecules from microbes are

recognized by plant pattern recognition receptors (PRRs), triggering PAMP-triggered

immunity (PTI). This initiates downstream signaling, including the activation of Mitogen-

Activated Protein Kinase (MAPK) cascades.[13][14][15]

Calcium Signaling: Pathogen recognition leads to an influx of calcium ions (Ca2+) into the

cytosol. This Ca2+ signature is decoded by calcium-binding proteins like Calmodulins

(CaMs) and Calcium-Dependent Protein Kinases (CDPKs), which then regulate downstream

targets, including transcription factors and defense gene expression.[10][16][17][18]

MAPK Cascades: MAPK signaling modules are key components in transducing stress

signals. In Arabidopsis, the MPK3/MPK6 cascade is known to regulate the biosynthesis of

the phytoalexin camalexin.[2][19][20] A similar cascade is implicated in the regulation of

phytoalexin biosynthesis in other plants, likely including resveratrol in grapevine. This

cascade can phosphorylate and activate transcription factors.

UV-C Radiation: UV-C light is a potent abiotic elicitor of resveratrol biosynthesis. The

signaling pathway involves the generation of reactive oxygen species (ROS) and the

activation of specific signaling components that lead to the upregulation of biosynthesis

genes.[21][22][23]
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Signaling cascade for resveratrol biosynthesis.
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Transcriptional Regulation
The promoters of stilbene synthase (STS) genes contain specific cis-regulatory elements that

are recognized by transcription factors, primarily from the WRKY and MYB families.

WRKY Transcription Factors: These transcription factors play a crucial role in plant defense

responses. In grapevine, several WRKY TFs, such as VviWRKY03 and VviWRKY24, have

been shown to be involved in the regulation of STS gene expression.[24][25][26]

MYB Transcription Factors: The R2R3-MYB family of transcription factors are key regulators

of secondary metabolism in plants. VviMYB14 and VviMYB15 in grapevine are known to

activate the promoters of STS genes, leading to increased resveratrol production.[4] There is

evidence of combinatorial regulation, where WRKY and MYB transcription factors interact to

fine-tune the expression of STS genes.[24][25][26]

Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of

resveratrol glucoside biosynthesis.

Enzyme Activity Assays
4.1.1. Phenylalanine Ammonia-Lyase (PAL) Spectrophotometric Assay[14][21][27]

Enzyme Extraction: Homogenize plant tissue on ice in an extraction buffer (e.g., 100 mM

Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol). Centrifuge at high speed (e.g.,

12,000 x g) at 4°C to pellet cell debris. The supernatant is the crude enzyme extract.

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and

40 mM L-phenylalanine.

Assay: Add a known amount of the enzyme extract to the reaction mixture. Incubate at 37°C

for a defined period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding a small volume of concentrated acid (e.g., 4 M

HCl).
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Measurement: Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using

a spectrophotometer.

Calculation: Calculate the enzyme activity based on the change in absorbance over time,

using the molar extinction coefficient of trans-cinnamic acid.

4.1.2. Cinnamate-4-Hydroxylase (C4H) Radiometric Assay[19]

Microsome Isolation: Prepare microsomal fractions from plant tissue by differential

centrifugation.

Reaction Mixture: The assay mixture (total volume 50 µL) should contain 50 mM potassium

phosphate buffer (pH 7.0), 2 mM DTT, 10 mM glucose-6-phosphate, 0.5 units of glucose-6-

phosphate dehydrogenase, and 20.8 µM [3-¹⁴C]cinnamic acid.

Assay: Start the reaction by adding 0.5 mM NADPH. Incubate at 30°C for 7.5 minutes.

Termination and Extraction: Stop the reaction with 5 µL of 4 N HCl. Add a tracer solution of

unlabeled cinnamic acid and p-coumaric acid. Extract the products twice with ethyl acetate.

Analysis: Separate the substrate and product by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC) and quantify the radioactivity in the p-coumaric

acid spot/peak.

4.1.3. 4-Coumarate-CoA Ligase (4CL) Spectrophotometric Assay[11][16][18][20]

Enzyme Extraction: Prepare a crude protein extract from plant tissue as described for PAL.

Reaction Mixture: The reaction mixture should contain 100 mM Tris-HCl (pH 8.0), 5 mM

MgCl₂, 5 mM ATP, 25 µM Coenzyme A, and 4 mM p-coumaric acid.

Assay: Initiate the reaction by adding the enzyme extract.

Measurement: Monitor the formation of p-coumaroyl-CoA by measuring the increase in

absorbance at 333 nm in a spectrophotometer.

Calculation: Calculate the enzyme activity based on the rate of absorbance change, using

the molar extinction coefficient of p-coumaroyl-CoA.
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4.1.4. Stilbene Synthase (STS) Radio-TLC Assay[28]

Reaction Mixture: The reaction mixture contains purified recombinant STS enzyme, p-

coumaroyl-CoA, and [2-¹⁴C]malonyl-CoA in a suitable buffer (e.g., 0.1 M HEPES, pH 7.0).

Assay: Incubate the reaction mixture at 37°C for 20 minutes.

Termination and Extraction: Stop the reaction and extract the products with an organic

solvent like ethyl acetate.

Analysis: Separate the reaction products (resveratrol and by-products) by reversed-phase

thin-layer chromatography (C18 TLC).

Quantification: Visualize and quantify the radiolabeled products using an imaging plate

analyzer.

4.1.5. UDP-Glycosyltransferase (UGT) Assay[29][30][31][32]

A convenient method for measuring UGT activity is the UDP-Glo™ Glycosyltransferase Assay

(Promega), which measures the amount of UDP produced.

Glycosyltransferase Reaction: Set up a reaction containing the UGT enzyme, the acceptor

substrate (resveratrol), and the sugar donor (UDP-glucose) in an appropriate reaction buffer.

UDP Detection: After the desired incubation time, add the UDP Detection Reagent, which

converts the produced UDP to ATP.

Luminescence Measurement: The newly synthesized ATP is used in a luciferase reaction to

generate a luminescent signal that is proportional to the amount of UDP produced. The

luminescence is measured using a luminometer.

Metabolite Quantification by HPLC
4.2.1. Extraction of Resveratrol and its Glucosides[31]

Sample Preparation: Freeze-dry and grind plant material to a fine powder.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.researchgate.net/figure/SDS-PAGE-A-and-radio-TLC-B-C-of-the-wild-type-and-mutant-chalcone-and-stilbene_fig2_12393323
https://www.mdpi.com/2311-7524/9/4/513
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9330820/
https://ocw.mit.edu/courses/10-492-2-integrated-chemical-engineering-topics-i-introduction-to-biocatalysis-fall-2004/665db3fe15fe26fe2e47b3944032f1ac_lecture3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9330820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract the powder with a solvent such as methanol or a methanol/water mixture,

often with the addition of a small amount of acid (e.g., 1% HCl) to improve stability.

Sonication or heating (e.g., 60°C for 2 hours) can be used to enhance extraction efficiency.

Purification: Centrifuge the extract to remove solid debris. The supernatant can be directly

analyzed or further purified using solid-phase extraction (SPE) if necessary.

4.2.2. HPLC Analysis[4][29]

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically

used.

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an

organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.

Detection: Detection is performed using a diode-array detector (DAD) or a UV detector at

wavelengths optimal for resveratrol and its glucosides (e.g., 306 nm for trans-resveratrol and

286 nm for cis-isomers).

Quantification: Quantify the compounds by comparing their peak areas to those of authentic

standards.

Experimental Workflows
This section provides visual representations of common experimental workflows used in the

study of resveratrol glucoside biosynthesis.

Workflow for Cloning and Heterologous Expression of a
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Workflow for gene cloning and enzyme characterization.
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Workflow for transient expression in N. benthamiana.

This technical guide provides a comprehensive overview of the biosynthesis of resveratrol

glucosides in plants, integrating current knowledge on the pathway, its regulation, and the

experimental methodologies used for its investigation. The provided data and protocols are

intended to be a valuable resource for researchers and professionals in the fields of plant

science, biotechnology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. experts.umn.edu [experts.umn.edu]

2. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice
- PMC [pmc.ncbi.nlm.nih.gov]

5. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]

6. researchgate.net [researchgate.net]

7. Inhibition Kinetics and Mechanisms of Resveratrol on α-Glucosidase [spkx.net.cn]

8. mdpi.com [mdpi.com]

9. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of
enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

10. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

11. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b598288?utm_src=pdf-body-img
https://www.benchchem.com/product/b598288?utm_src=pdf-custom-synthesis
https://experts.umn.edu/en/publications/a-fungal-responsive-mapk-cascade-regulates-phytoalexin-biosynthes/
https://pubmed.ncbi.nlm.nih.gov/18378893/
https://pubmed.ncbi.nlm.nih.gov/18378893/
https://www.researchgate.net/publication/228028625_Pathogen-Associated_Molecular_Patterns_PAMP_and_PAMP-Triggered_Immunity
https://pmc.ncbi.nlm.nih.gov/articles/PMC7801123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7801123/
https://en.wikipedia.org/wiki/Calcium_signaling_in_Arabidopsis
https://www.researchgate.net/publication/308754258_Infiltration_of_Nicotiana_benthamiana_Protocol_for_Transient_Expression_via_Agrobacterium
https://www.spkx.net.cn/EN/10.7506/spkx1002-6630-20180503-031
https://www.mdpi.com/2076-3417/10/14/4847
https://pmc.ncbi.nlm.nih.gov/articles/PMC10901349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10901349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4623097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3101536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3101536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana -
PMC [pmc.ncbi.nlm.nih.gov]

13. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]

14. Pathogen-Associated Molecular Pattern-Triggered Immunity: Veni, Vidi…? - PMC
[pmc.ncbi.nlm.nih.gov]

15. scilit.com [scilit.com]

16. iipseries.org [iipseries.org]

17. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe
interactions - PMC [pmc.ncbi.nlm.nih.gov]

18. academic.oup.com [academic.oup.com]

19. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC
[pmc.ncbi.nlm.nih.gov]

20. pnas.org [pnas.org]

21. researchgate.net [researchgate.net]

22. thejaps.org.pk [thejaps.org.pk]

23. Application of ultraviolet c irradiation for the increased production of secondary
metabolites in plants | [Journal of Animal and Plant sciences • 2020] | PSA • ID 135259
[psa.pastic.gov.pk]

24. Induction of secondary metabolite production by UV-C radiation in Vitis vinifera L.
Öküzgözü callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Knockout of Glycosyltransferases in Nicotiana benthamiana by Genome Editing to
Improve Glycosylation of Plant-Produced Proteins | Springer Nature Experiments
[experiments.springernature.com]

26. Heterologous expression of plant glycosyltransferases for biochemistry and structural
biology - PMC [pmc.ncbi.nlm.nih.gov]

27. PAMP's | PDF [slideshare.net]

28. researchgate.net [researchgate.net]

29. mdpi.com [mdpi.com]

30. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives -
PMC [pmc.ncbi.nlm.nih.gov]

31. Effect of VaMyb40 and VaMyb60 Overexpression on Stilbene Biosynthesis in Cell
Cultures of Grapevine Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11022804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11022804/
https://en.wikipedia.org/wiki/Pathogen-associated_molecular_pattern
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2949051/
https://www.scilit.com/publications/c497322cd7775c3a1ea7567c6e6b8b7a
https://iipseries.org/assets/docupload/rsl202425DDAED1F4208C7.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578444/
https://academic.oup.com/jxb/article/75/5/1265/7368455
https://pmc.ncbi.nlm.nih.gov/articles/PMC3115126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3115126/
https://www.pnas.org/doi/10.1073/pnas.0711301105
https://www.researchgate.net/figure/Effect-of-different-wavelengths-on-plant-secondary-metabolism-phytochemical-accumulation_fig3_357940278
https://thejaps.org.pk/docs/V-30-05/03.pdf
https://psa.pastic.gov.pk/SearchArticleView.aspx?articledetailId=135259&S_id=7706
https://psa.pastic.gov.pk/SearchArticleView.aspx?articledetailId=135259&S_id=7706
https://psa.pastic.gov.pk/SearchArticleView.aspx?articledetailId=135259&S_id=7706
https://pubmed.ncbi.nlm.nih.gov/25288129/
https://pubmed.ncbi.nlm.nih.gov/25288129/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2241-4_14
https://experiments.springernature.com/articles/10.1007/978-1-0716-2241-4_14
https://experiments.springernature.com/articles/10.1007/978-1-0716-2241-4_14
https://pmc.ncbi.nlm.nih.gov/articles/PMC7593805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7593805/
https://www.slideshare.net/slideshow/pamps-251515666/251515666
https://www.researchgate.net/figure/SDS-PAGE-A-and-radio-TLC-B-C-of-the-wild-type-and-mutant-chalcone-and-stilbene_fig2_12393323
https://www.mdpi.com/2311-7524/9/4/513
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4249177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9330820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9330820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b598288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


32. ocw.mit.edu [ocw.mit.edu]

To cite this document: BenchChem. [The intricate Pathway of Resveratrol Glucoside
Biosynthesis in Plants: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598288#biosynthesis-pathway-of-resveratrol-
glucosides-in-plants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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